延胡索内酯 C

描述

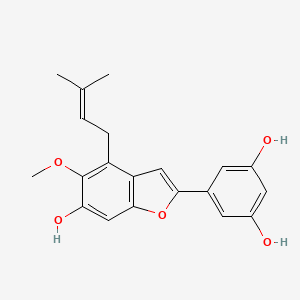

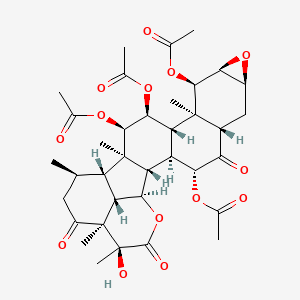

Taccalonolide C is a highly oxygenated pentacyclic steroid isolated from the genus of Tacca . It is considered a novel microtubule-stabilizing agent . Taccalonolides not only possess a similar microtubule-stabilizing activity as the famous drug paclitaxel but also reverse the multi-drug resistance of paclitaxel and epothilone in cellular and animal models .

Synthesis Analysis

Due to complex structures, multiple fragile functional groups, and high costs of synthesis, the total synthesis of taccalonolides has not been reported until now . Semi-synthesis may solve the problem of resource shortage . Taccalonolide C might derive from taccalonolide D: the C23–C24 lactone ring of D opens and then reforms a new lactone ring with the C15 hydroxyl group .Molecular Structure Analysis

Taccalonolides have a complex pentacyclic steroidal-like structure . Each taccalonolide contains a C2-C3 epoxide and all except taccalonolide C have a C23-C26 lactone ring .Chemical Reactions Analysis

Taccalonolides are microtubule stabilizers that bind covalently to β-tubulin with a high degree of specificity . The C-22,23-epoxy taccalonolides are microtubule stabilizers that bind covalently to β-tubulin with a high degree of specificity .Physical And Chemical Properties Analysis

Taccalonolide C has a molecular weight of 702.7 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 14 . It also has a Rotatable Bond Count of 8 .科学研究应用

微管稳定和抗肿瘤活性

- 微管稳定:延胡索内酯,包括延胡索内酯 C,是从延胡索属中分离得到的一种独特的微管稳定剂。它们对耐药肿瘤表现出疗效。它们的微管稳定机制是独特的,涉及与微管蛋白的共价结合(Risinger 等,2018)。

- 抗肿瘤疗效:延胡索内酯在耐药异种移植模型中显示出有效且持久的抗肿瘤活性。在 C-7 或 C-15 处的修饰增强了它们的抗肿瘤特性(Du 等,2019)。

克服耐药性

- 规避耐药性:延胡索内酯可以克服多种临床上相关的耐药机制,包括 P-糖蛋白的表达以及对紫杉烷等其他微管稳定剂的耐药性(Risinger 等,2018)。

结构和机理见解

- 构效关系:对各种延胡索内酯类似物的研究揭示了它们的构效关系,表明在特定位点的修饰可以显着影响它们的生物活性(Peng 等,2014)。

- 结合位点识别:延胡索内酯在特定位点与 β-微管蛋白共价结合,这对它们的微管稳定活性至关重要。这种结合不同于其他微管稳定剂,表明其作用机制独特(Risinger 等,2011)。

临床开发潜力

- 体内疗效和药代动力学:某些延胡索内酯表现出强大的体内抗肿瘤疗效,并具有独特的药代动力学特性。这突出了它们进一步临床开发的潜力(Risinger 等,2017)。

新型组合和衍生物

- 杂交体和类似物:创建延胡索内酯的杂交体和类似物,例如将它们与紫杉醇结合,可以增强它们的微管聚合活性。这种方法为开发更有效的癌症疗法开辟了途径(Risinger 等,2021)。

作用机制

Target of Action

Taccalonolides, including Taccalonolide C, are a class of microtubule-stabilizing agents . Microtubules are fundamental parts of the cell cytoskeleton and play a crucial role in cell proliferation . They are superb targets in clinical cancer therapy today .

Mode of Action

Instead, they appear to work through a different mechanism of action . Recent studies found that some taccalonolides may interact directly with tubulin .

Biochemical Pathways

Taccalonolides induce the formation of abnormal mitotic spindles, leading to mitotic arrest . This results in Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis . These processes disrupt the normal cell cycle and lead to cell death, particularly in cancer cells .

Pharmacokinetics

It is known that taccalonolides, in general, have been effective in vitro against cell lines that overexpress p-glycoprotein (pgp) and multidrug resistance protein 7 (mrp7) . This suggests that they may have good bioavailability and can penetrate cellular barriers effectively .

Result of Action

The primary result of Taccalonolide C’s action is the induction of apoptosis in cancer cells . By stabilizing microtubules and disrupting the normal cell cycle, Taccalonolide C can lead to cell death . This makes it a promising agent for cancer therapy .

Action Environment

The action of Taccalonolide C can be influenced by various environmental factors. For instance, the presence of drug resistance mechanisms in cancer cells can impact the efficacy of Taccalonolide C . Taccalonolides have shown promise in circumventing multiple drug resistance mechanisms, making them potentially effective even in challenging environments .

属性

IUPAC Name |

[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25S)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24-,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVUONAHNHYNF-UNCDGHTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)[C@@]2(C)O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)

![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)